2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-phenyl-6-oxo-1,6-dihydropyrimidine-2-thiol with 4-fluoroaniline in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly as an inhibitor of bacterial enzymes such as SecA.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the SecA ATPase enzyme, which is crucial for bacterial protein translocation. This inhibition disrupts bacterial protein secretion, leading to bacterial cell death . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
- 2-(4-(5-Cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)phenoxy)-N,N-diethylacetamide
- 2-Mercapto-4-(4-methoxy-3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Uniqueness
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE stands out due to its combination of a pyrimidine ring, a cyano group, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H13FN4O2S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H13FN4O2S/c20-13-6-8-14(9-7-13)22-16(25)11-27-19-23-17(12-4-2-1-3-5-12)15(10-21)18(26)24-19/h1-9H,11H2,(H,22,25)(H,23,24,26) |
InChI Key |
PDGSTWKLOBCDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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